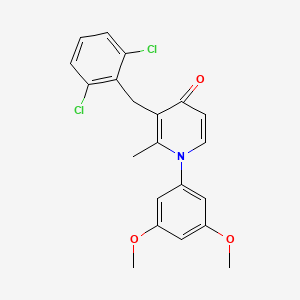

3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone

Description

The compound 3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone features a pyridinone core substituted with a 2,6-dichlorobenzyl group at position 3, a 3,5-dimethoxyphenyl group at position 1, and a methyl group at position 2.

Properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methyl]-1-(3,5-dimethoxyphenyl)-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO3/c1-13-17(12-18-19(22)5-4-6-20(18)23)21(25)7-8-24(13)14-9-15(26-2)11-16(10-14)27-3/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBWSVZWPLAJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C2=CC(=CC(=C2)OC)OC)CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridinone ring.

Introduction of the 2,6-dichlorobenzyl Group: This step involves the substitution reaction where the 2,6-dichlorobenzyl group is introduced to the pyridinone core.

Attachment of the 3,5-dimethoxyphenyl Group: This step involves another substitution reaction to attach the 3,5-dimethoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's promising antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values reported are as low as 4 μg/mL against B. typhi, indicating strong antibacterial activity compared to standard antibiotics like Chloromycin .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic potential. It shows promise against Plasmodium falciparum, the causative agent of malaria. Research indicates that structural modifications can enhance its potency against this parasite, making it a candidate for further development in malaria treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies suggest that substituents on the benzyl and phenyl groups significantly influence antibacterial activity. Electron-withdrawing groups like chloro and methoxy enhance activity by increasing lipophilicity and altering the electronic properties of the compound .

Study 1: Antibacterial Efficacy

A study conducted by Kamble et al. evaluated a series of pyridinone derivatives, including 3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone. The results showed that this compound exhibited superior activity against multidrug-resistant strains of S. aureus, with MIC values ranging from 0.78 to 1.56 μg/mL .

Study 2: Antimalarial Activity

In another investigation focusing on antimalarial agents, researchers synthesized various derivatives based on the core structure of this compound. The most active derivative achieved an IC50 of 600 nM against P. falciparum, highlighting the importance of specific structural features for enhancing activity against this parasite .

Summary Table of Findings

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Methoxyphenyl Substituents

describes enone derivatives (b21–b27) bearing 2,6-dimethoxyphenyl or hydroxylphenyl groups. For example:

- (E)-1-(3-Aminophenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b23): Melting point 148.6–150.3°C; molecular weight 304. The methoxy groups contribute to downfield shifts in $ ^1 \text{H-NMR} $ (e.g., δ 3.8–3.9 ppm for OCH$_3$), consistent with electron-donating effects .

- (E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b26) : Higher melting point (189°C) due to hydrogen bonding from hydroxyl groups .

Comparison: The target compound’s 3,5-dimethoxyphenyl group likely induces similar NMR shifts (δ ~3.8–4.0 ppm for OCH$_3$).

Heterocyclic Derivatives with Halogen and Methoxy Substituents

includes thiazolo-pyrimidine (11a,b) and quinazoline (12) derivatives. Key examples:

- Compound 11a: Melting point 243–246°C; cyano and methylfuryl groups enhance dipole interactions and rigidity .

- Compound 12 : Melting point 268–269°C; a fused quinazoline system increases thermal stability .

describes a dihydropyrimido-pyrimidinone ligand with 2,6-dichloro-3,5-dimethoxyphenyl and dimethylaminobutenoyl groups. Its molecular formula (C${31}$H${35}$Cl$2$N$7$O$_4$) highlights the steric and electronic complexity introduced by chloro and methoxy substituents .

Comparison: The target compound’s dichlorobenzyl group may reduce solubility in polar solvents compared to cyano-containing analogs (e.g., 11b). Its pyridinone core is less rigid than fused systems (e.g., 12), suggesting a lower melting point.

Substituent Effects on Electronic Structure

uses DFT to analyze nitro- and amino-substituted pyridines. Introducing nitro groups shortens C–N bonds, while amino groups increase adjacent C–NO$_2$ bond orders .

Comparison: In the target compound, chloro substituents (electron-withdrawing) may polarize the pyridinone ring, enhancing electrophilic reactivity at specific positions. Methoxy groups (electron-donating) could counteract this effect, creating regions of varied electron density.

NMR Spectral Trends

reports $ ^1 \text{H-NMR} $ shifts for a naphthoimidazolium bromide (5b) with 3,4-dimethoxyphenyl and methoxyethyl groups. Methoxy protons resonate at δ 3.88, aligning with typical OCH$_3$ shifts .

Comparison: The target compound’s 3,5-dimethoxyphenyl group should exhibit similar OCH$_3$ shifts (δ ~3.8–4.0 ppm), while the 2-methyl group on the pyridinone core may appear as a singlet near δ 2.1–2.5 ppm.

Biological Activity

The compound 3-(2,6-dichlorobenzyl)-1-(3,5-dimethoxyphenyl)-2-methyl-4(1H)-pyridinone (CAS Number: 339017-20-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H19Cl2NO3

- Molecular Weight : 404.29 g/mol

- Purity : >90%

This compound features a pyridinone core structure, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of pyridinone derivatives, including the compound . For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of various pyridinone derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that modifications to the pyridinone structure can enhance biological efficacy .

Antimicrobial Activity

The antimicrobial properties of pyridinone compounds have also been investigated. Compounds structurally related to this compound have shown effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| Related Compound A | Pseudomonas aeruginosa | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways. For example, certain pyridinones are known to inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be elucidated through preclinical studies.

Absorption and Distribution

In preliminary studies, compounds with similar structures have demonstrated good oral bioavailability and favorable distribution profiles in animal models. Further research is required to establish the pharmacokinetic profile of this specific compound.

Q & A

Q. What advanced techniques validate crystallinity and polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.